molecular formula C₈H₁₈ClNO₅ B1141057 N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride CAS No. 1322625-34-2

N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride

Cat. No.: B1141057
CAS No.: 1322625-34-2
M. Wt: 243.69
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Description

N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride is a synthetic derivative of 1-deoxy-L-idonojirimycin, a naturally occurring iminosugar. This compound is known for its potential therapeutic applications, particularly in the treatment of various metabolic disorders. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-deoxy-L-idonojirimycin.

    Hydroxyethylation: The introduction of the hydroxyethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 1-deoxy-L-idonojirimycin with ethylene oxide under basic conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the hydroxyethylation step to ensure complete reaction.

    Purification: Employing crystallization and filtration techniques to purify the product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent iminosugar.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin, each with distinct functional groups that can be further utilized in medicinal chemistry.

Scientific Research Applications

N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its role in inhibiting glycosidases, enzymes that break down sugars.

    Medicine: Investigated for its potential in treating metabolic disorders such as Gaucher’s disease and Fabry disease.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride involves the inhibition of glycosidases. By mimicking the structure of natural substrates, it binds to the active site of these enzymes, preventing them from breaking down complex sugars. This inhibition can help manage conditions caused by the accumulation of unmetabolized sugars.

Comparison with Similar Compounds

Similar Compounds

    1-Deoxy-L-idonojirimycin: The parent compound, lacking the hydroxyethyl group.

    N-Butyl-1-deoxy-L-idonojirimycin: Another derivative with a butyl group instead of hydroxyethyl.

    Miglitol: A similar iminosugar used as an anti-diabetic agent.

Uniqueness

N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride is unique due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications compared to its analogs. The hydroxyethyl group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.

Properties

CAS No.

1322625-34-2

Molecular Formula

C₈H₁₈ClNO₅

Molecular Weight

243.69

Synonyms

(2S,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride; 

Origin of Product

United States

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